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molecular formula C9H9IO3 B1587035 3-Iodo-4,5-dimethoxybenzaldehyde CAS No. 32024-15-0

3-Iodo-4,5-dimethoxybenzaldehyde

Cat. No. B1587035
M. Wt: 292.07 g/mol
InChI Key: MVPNBXPAUYYZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691843B2

Procedure details

To a stirred solution of 3-iodo-4,5-dimethoxybenzaldehyde (25.0 g, 85.6 mmol) in CH3CN (800 mL) at room temperature, was added a solution of sulfamic acid (10.65 g, 109 mmol) in H2O (135 mL). To this was added, dropwise, a solution of NaClO2 (12.65 g, 112 mmol) in H2O (135 mL) over 20 min period. After stirring for a further 30 min at room temperature, the solvent was removed in vacuo. The reaction was diluted with 1.0 M aqueous HCl (700 mL) and extracted with EtOAc (3×300 mL). The combined organic layers were washed with brine (600 mL), dried over Na2SO4 and concentrated in vacuo to give 3,4-dimethoxy-5-iodobenzoic acid (26 g). The product was used without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10.65 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
12.65 g
Type
reactant
Reaction Step Two
Name
Quantity
135 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:12][CH3:13])[C:9]=1[O:10][CH3:11])[CH:5]=[O:6].S(=O)(=O)([OH:16])N.[O-]Cl=O.[Na+]>CC#N.O>[CH3:13][O:12][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([I:1])[C:9]=1[O:10][CH3:11])[C:5]([OH:16])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
IC=1C=C(C=O)C=C(C1OC)OC
Name
Quantity
10.65 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
Quantity
800 mL
Type
solvent
Smiles
CC#N
Name
Quantity
135 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12.65 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Name
Quantity
135 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for a further 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
The reaction was diluted with 1.0 M aqueous HCl (700 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×300 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (600 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C=C(C1OC)I
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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